Lipophilicity (XLogP3) Advantage Over Unsubstituted and Mono-Substituted NSTHIQ Analogs
The 4-chloro-2,5-dimethoxy substitution on the benzenesulfonyl ring elevates lipophilicity relative to simpler NSTHIQ analogs. CAS 700851-57-6 has a computed XLogP3 of 3.2 [1], compared to an estimated XLogP3 of approximately 2.4–2.6 for the unsubstituted 2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinoline analog and approximately 2.8–3.0 for mono-substituted variants such as 2-(4-chlorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline. This represents an increase of 0.6–0.8 log units, corresponding to a roughly 4- to 6-fold increase in calculated octanol-water partition coefficient.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.2 (PubChem computed) |
| Comparator Or Baseline | 2-(Phenylsulfonyl)-1,2,3,4-tetrahydroisoquinoline (unsubstituted analog): estimated XLogP3 ≈ 2.4–2.6 based on structural subtraction of chloro and methoxy contributions. 2-(4-Chlorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline (CAS not retrieved; monosubstituted analog): estimated XLogP3 ≈ 2.8–3.0. |
| Quantified Difference | ΔXLogP3 ≈ +0.6 to +0.8 log units vs. unsubstituted analog; ≈ +0.2 to +0.4 vs. mono-chloro analog |
| Conditions | Computed physicochemical property (XLogP3 algorithm, PubChem 2024.11.20 release) |
Why This Matters
Higher lipophilicity within the drug-like range (XLogP3 < 5) may enhance passive membrane permeability and CNS penetration potential, which is critical when selecting NSTHIQ scaffolds for intracellular or CNS target programs.
- [1] PubChem. Compound Summary for CID 1085549: 2-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1085549 View Source
